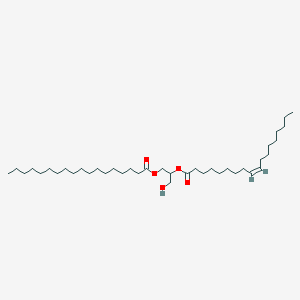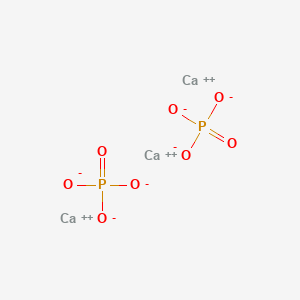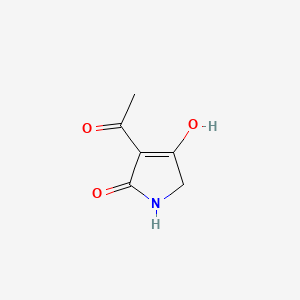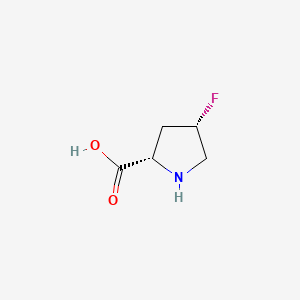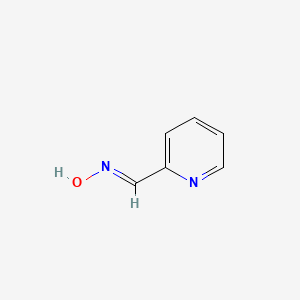
Pyridine-2-aldoxime
Vue d'ensemble
Description
Pyridine-2-aldoxime is a 2-substituted pyridine derivative . It has a molecular formula of C6H6N2O . It is also known by other names such as 2-Hydroxyiminomethyl pyridine and 2-Pyridinecarboxaldehyde, oxime .
Synthesis Analysis
Pralidoxime, a 2-pyridinaldoxime methylchloride, is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine. The resulting pyridine-2-aldoxime is alkylated with methyl iodide, yielding pralidoxime as the iodide salt .
Molecular Structure Analysis
The molecular weight of Pyridine-2-aldoxime is 122.125 Da . It has a mono-isotopic mass of 122.048012 Da .
Chemical Reactions Analysis
Pyridine-2-aldoxime is used in the preparation of DNA-binding silver nitrate complexes . It is also the N-demethylated analogue of AChE inhibitor Pralidoxime .
Physical And Chemical Properties Analysis
Pyridine-2-aldoxime has a density of 1.1±0.1 g/cm3, a boiling point of 233.1±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 49.7±3.0 kJ/mol and a flash point of 94.8±19.8 °C .
Applications De Recherche Scientifique
Emergency Treatment for Organophosphate Poisoning
Pyridine-2-aldoxime is used in the emergency treatment of organophosphate poisoning . Organophosphorus agents (OPs) are extremely poisonous chemicals that irreversibly inhibit acetylcholinesterase (AChE), resulting in the accumulation of acetylcholine (ACh) and overstimulation of ACh receptors . Pyridine-2-aldoxime reactivates AChE to hydrolyze ACh and excess ACh is encapsulated in the cavity of CP6A to relieve cholinergic crisis symptoms .
Catalyst in Isoprene Polymerization
Cobalt (II) complexes bearing pyridine–oxime ligands have been used as catalysts in isoprene polymerization . These complexes displayed extremely high activity toward isoprene polymerization upon activation with a small amount of AlClEt2 in toluene, giving polyisoprene with high activity up to 16.3 × 10^5 (mol of Co) −1 (h) −1 . The generated polyisoprene displayed high molecular weights and narrow molecular distribution with a cis -1,4-enriched selectivity .
Antidote in Military Applications
Pyridine-2-aldoxime methochloride (PAM chloride), a cholinesterase reactivator, is used in the military as an antidote in the treatment of organophosphate poisoning . It is also used to counteract the effects of overdosage by anticholinesterases used in treating myasthenia gravis .
Reactivator of Cholinesterase
Cholinesterase inhibition by the OPs can be reversed by pyridinium aldoxime derivatives . These derivatives can therefore be used as powerful antidotes .
Mécanisme D'action
Target of Action
Pyridine-2-aldoxime, also known as Pralidoxime, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
Pralidoxime acts as an antidote to organophosphate pesticides and chemicals . Organophosphates bind to the esteratic site of AChE, initially causing reversible inactivation of the enzyme . Pralidoxime reactivates AChE by cleaving the phosphate-ester bond formed between the organophosphate and AChE . This reactivation allows the destruction of accumulated acetylcholine to proceed, restoring normal function to neuromuscular junctions .
Biochemical Pathways
The action of Pyridine-2-aldoxime affects the cholinergic pathway. By reactivating AChE, it reduces the accumulation of acetylcholine, a neurotransmitter that transmits signals in the nervous system . Overaccumulation of acetylcholine due to organophosphate poisoning can lead to a range of symptoms, from muscle weakness to respiratory failure . By reactivating AChE, Pralidoxime helps restore normal neurotransmission .
Pharmacokinetics
It is known that the compound has an important role in reversing paralysis of the respiratory muscles . Due to its poor blood-brain barrier penetration, it has little effect on centrally-mediated respiratory depression .
Result of Action
The primary result of Pyridine-2-aldoxime’s action is the reactivation of AChE, which allows for the breakdown of accumulated acetylcholine and the restoration of normal function to neuromuscular junctions . This can alleviate symptoms of organophosphate poisoning, which include muscle weakness, breathing difficulties, and potentially life-threatening respiratory failure .
Action Environment
The efficacy of Pyridine-2-aldoxime can be influenced by various environmental factors. For instance, the compound is most effective when administered within 24 hours of organophosphate exposure . Additionally, the compound’s effectiveness can vary depending on the specific organophosphate involved . Some organophosphate-AChE conjugates continue to react after the phosphate docks to the esteratic site, evolving into a more recalcitrant state known as “aging”. Aged conjugates are resistant to antidotes such as Pralidoxime .
Safety and Hazards
Orientations Futures
Given the pharmacological significance of oximes, future research could focus on the FDA-approved oximes and discuss their mechanism of action, pharmacokinetics, and synthesis . Additionally, the development of novel catalysts for diene polymerization with high activity and selectivity has attracted considerable attention in the past decades for improved synthetic rubber .
Propriétés
IUPAC Name |
(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFJSAGADRTKCI-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | syn-Pyridin-2-aldoxime | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20757 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Pyridine-2-aldoxime | |
CAS RN |
873-69-8, 1193-96-0 | |
| Record name | Pyridine-2-aldoxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-2-aldoxime, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-2-aldoxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine-2-carbaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | syn-2-Pyridinealdoxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIDINE-2-ALDOXIME, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WFO9N5MQE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



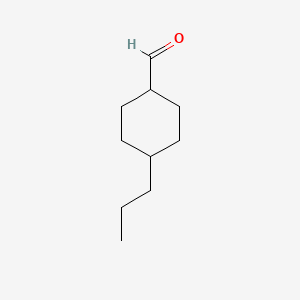
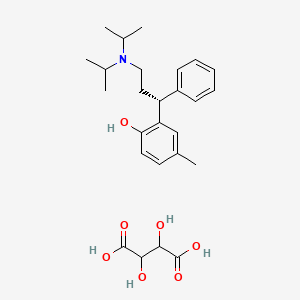

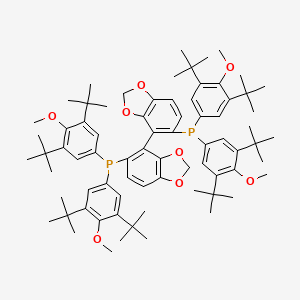
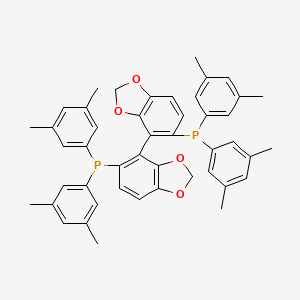
![Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate](/img/no-structure.png)
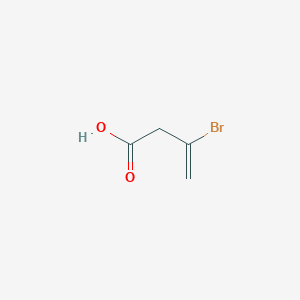
![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B3421198.png)
